![molecular formula C22H23N5O2 B2745774 N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1298062-31-3](/img/structure/B2745774.png)
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
The 1,2,3-triazole core in this compound makes it an attractive scaffold for drug development. Researchers have explored its potential as a building block for novel pharmaceuticals. Notable examples include anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics .
Fluorescent Imaging
1,2,3-Triazoles can be incorporated into fluorescent probes for cellular imaging. Their stable and tunable fluorescence properties make them valuable tools for visualizing biological processes. Researchers have explored their use in cancer cell imaging, drug localization studies, and tracking cellular events.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a benzimidazole moiety , which is known to interact with a broad range of biological targets, including various enzymes and receptors . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions .
Biochemical Pathways
Without specific studies, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in cell cycle regulation, signal transduction, and dna synthesis .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.
Disclaimer: This information is based on the general properties of benzimidazole derivatives . The exact properties of the compound “N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide” may vary and should be determined through specific studies.
properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c28-22(19-12-18(26-27-19)20-6-3-11-29-20)23-13-14-7-9-15(10-8-14)21-24-16-4-1-2-5-17(16)25-21/h1-6,11,14-15,18-19,26-27H,7-10,12-13H2,(H,23,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMZKJGKTALTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2CC(NN2)C3=CC=CO3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

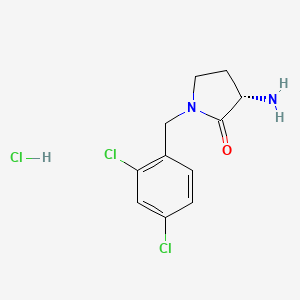

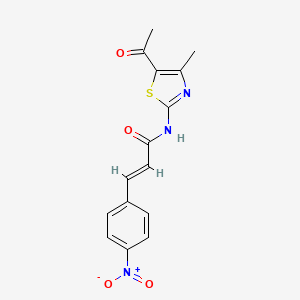
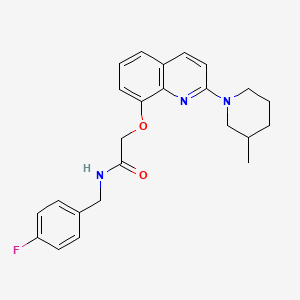
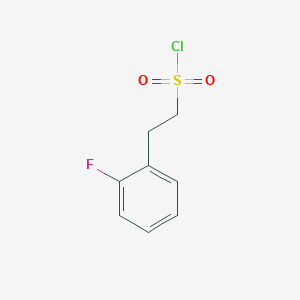
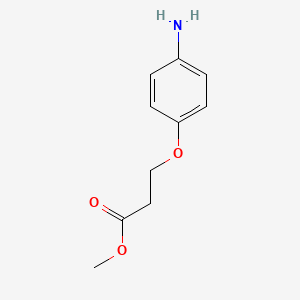
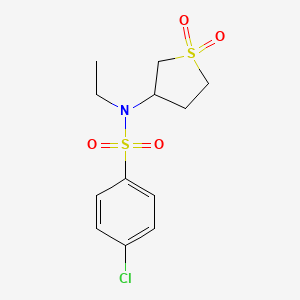
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)

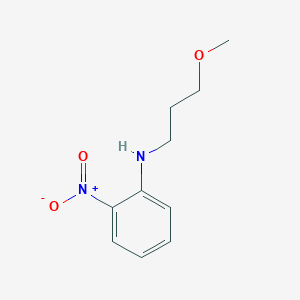

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)